4-chloro-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide
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Overview
Description
4-chloro-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide is a complex organic compound that features a benzamide core substituted with a 4-chloro group and an imidazo[1,2-a]pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Scientific Research Applications
4-chloro-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts .
Mechanism of Action
Target of Action
Compounds with the imidazo[1,2-a]pyrimidine core have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Mode of Action
It is known that imidazo[1,2-a]pyrimidine derivatives can interact with various biological targets, leading to a variety of potential therapeutic effects . The specific interactions and resulting changes would depend on the particular target and the biochemical context.
Biochemical Pathways
Imidazo[1,2-a]pyrimidine derivatives have been noted for their varied medicinal applications, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetic profile of similar compounds suggests that they may have favorable bioavailability .
Result of Action
Compounds with similar structures have been shown to have significant inhibitory activity , suggesting that this compound may also have potent biological effects.
Action Environment
The synthesis of similar compounds has been achieved under different reaction conditions , suggesting that the compound’s action may be influenced by the biochemical environment.
Future Directions
The potential of various derivatives of these skeletons to be used not only as drugs, but also as organoelectronic materials; fluorescent materials, etc. cannot be ignored . This suggests that there is a wide scope for future research and development in this area. The World Health Organization has taken the initiative to develop new TB drugs , indicating potential future directions in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide typically involves multi-step reactions. One common approach is the condensation of 4-chlorobenzoic acid with 2-aminobenzimidazole, followed by cyclization to form the imidazo[1,2-a]pyrimidine ring. The reaction conditions often include the use of catalysts such as zinc chloride or silica sulfuric acid, and solvents like dimethylformamide (DMF) or ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Green chemistry approaches, such as catalyst-free reactions and the use of environmentally benign solvents, are also being explored .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often involves nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
The reactions are generally carried out under controlled temperatures ranging from 0°C to 100°C, depending on the specific reaction. Solvents like acetonitrile, dichloromethane, and ethanol are commonly used .
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further functionalized for specific applications .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: Known for their anticancer and antimicrobial activities.
Benzo[4,5]imidazo[1,2-a]pyridines: Used in the development of drugs for various diseases.
4,5-disubstituted pyrimidine analogs: Investigated for their anti-inflammatory properties
Uniqueness
4-chloro-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide stands out due to its unique combination of a benzamide core with an imidazo[1,2-a]pyrimidine moiety, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
4-chloro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O/c20-15-7-5-13(6-8-15)18(25)22-16-4-1-3-14(11-16)17-12-24-10-2-9-21-19(24)23-17/h1-12H,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGGAOJEBBYJGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)C3=CN4C=CC=NC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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